molecular formula C10H7N5O2S B3140042 2-(4-nitrophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile CAS No. 477865-29-5

2-(4-nitrophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile

Cat. No.: B3140042
CAS No.: 477865-29-5
M. Wt: 261.26 g/mol
InChI Key: AJVOEQYFUQCGJM-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile is a useful research compound. Its molecular formula is C10H7N5O2S and its molecular weight is 261.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives Formation

The compound 2-(4-nitrophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile and its derivatives are prominently used in chemical synthesis. Studies have shown that compounds with similar structures are used for creating new molecules with potential antiproliferative properties and for exploring new pathways for ring annulation transformations (Pokhodylo & Obushak, 2022). Additionally, these molecules have been utilized in the formation of stable hemiaminals and Schiff bases, influenced by substituents on the phenyl ring and the presence of 4-amino-1,2,4-triazole (Barys et al., 2010).

Pharmacological Potential

Compounds structurally similar to this compound have been identified for their potential pharmacological properties. For instance, specific 1,2,3-triazole derivatives have been recognized for their antifungal activity, and as tuberculostatic and fungicide agents. Furthermore, certain 1,2,3-triazoles are used as photostabilizers, optical bleaching agents, and precursors for potential carcinostatic agents (Sheremet et al., 2004).

Chemical Properties and Reactions

The chemical reactivity and properties of related triazole compounds are studied extensively. For example, reactions involving amino-1,2,4-triazole and nitro-substituted benzaldehydes under neutral conditions result in stable hemiaminals and Schiff bases. This indicates a correlation between the compounds' conformation, configuration, and the substituents on the phenyl ring (Barys et al., 2010).

Properties

IUPAC Name

2-(4-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2S/c11-5-9(18-10-12-6-13-14-10)7-1-3-8(4-2-7)15(16)17/h1-4,6,9H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVOEQYFUQCGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)SC2=NC=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199379
Record name 4-Nitro-α-(1H-1,2,4-triazol-5-ylthio)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477865-29-5
Record name 4-Nitro-α-(1H-1,2,4-triazol-5-ylthio)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477865-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-α-(1H-1,2,4-triazol-5-ylthio)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-nitrophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile
Reactant of Route 2
2-(4-nitrophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile
Reactant of Route 3
2-(4-nitrophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile
Reactant of Route 4
2-(4-nitrophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile
Reactant of Route 5
2-(4-nitrophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile
Reactant of Route 6
2-(4-nitrophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile

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